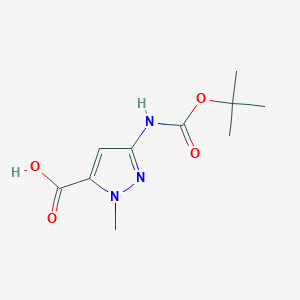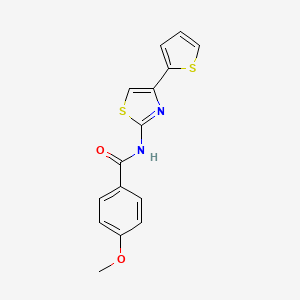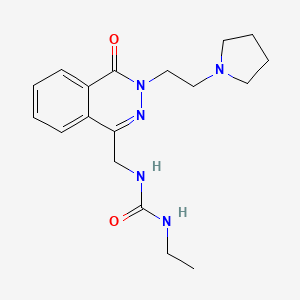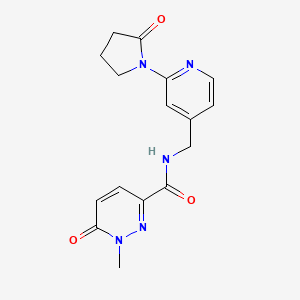![molecular formula C16H15N3O4S B2461302 2-(苯并[d][1,3]二氧杂环戊烯-5-甲酰胺)-4,5,6,7-四氢苯并[d]噻唑-4-甲酰胺 CAS No. 941926-16-5](/img/structure/B2461302.png)
2-(苯并[d][1,3]二氧杂环戊烯-5-甲酰胺)-4,5,6,7-四氢苯并[d]噻唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H15N3O4S and its molecular weight is 345.37. The purity is usually 95%.
The exact mass of the compound 2-(Benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
重金属离子检测
BDMMBSH 是一种用于检测致癌重金属离子铅 (Pb²⁺) 的贵金属配体。研究人员通过使用苯并[d][1,3]-二氧杂环戊烯甲醛、苯磺酰肼 (BSH) 和 4-甲基苯磺酰肼 (4-MBSH) 的简单缩合方法合成了 BDMMBSH。该化合物经结晶,并使用 1H-NMR、13C-NMR、FTIR 和紫外-可见光谱等光谱技术对其进行了表征。随后,通过在具有导电聚合物基质Nafion (NF) 的玻碳电极 (GCE) 上沉积一层薄薄的 BDMMBSH,开发了一种灵敏且选择性的 Pb²⁺ 传感器。该传感器表现出非凡的灵敏度,检测限 (LOD) 低至 96.0 pM .
有机合成和芳基化反应
研究了 BDMMBSH 衍生物的电子结构和电子离域。此外,使用钯催化的 C-H 直接芳基化反应和 C-Br 芳香亲核和交叉偶联反应合成了选择性单芳基化衍生物。 这些反应突出了该化合物在有机合成和功能化方面的潜力 .
抗肿瘤活性
合成并评估了新型 N-芳基-5-(苯并[d][1,3]二氧杂环戊烯-5-基甲基)-4-(叔丁基)噻唑-2-胺,包括 BDMMBSH 衍生物,它们对 HeLa、A549 和 MCF-7 细胞系的抗肿瘤活性。 一些化合物表现出强大的生长抑制特性,IC50 值通常低于 5 μM .
光催化
嵌入 BDMMBSH 的共价有机框架 (COFs) 在开发用于有机转化的高效光催化体系方面显示出前景。机理研究表明,苄胺的氧化遵循电子转移途径,其中超氧阴离子 (O₂⁻) 起着至关重要的作用。 这突出了基于 BDMMBSH 的 COFs 在光催化中的优越性 .
作用机制
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 , which may influence its stability under different environmental conditions.
生化分析
Biochemical Properties
The thiazole ring in 2-(Benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is known to interact with various enzymes, proteins, and other biomolecules . Thiazoles have been found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . The exact nature of these interactions and the specific biomolecules involved may vary depending on the specific derivative of the thiazole compound .
Cellular Effects
Thiazole derivatives have been shown to have potent inhibitory activities against COX enzymes , which play a crucial role in inflammation and pain. Therefore, it can be inferred that this compound may have similar effects on cellular processes.
Molecular Mechanism
It is known that thiazole derivatives can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This suggests that the compound could interact with biomolecules through these mechanisms, potentially leading to changes in gene expression or enzyme activity .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been shown to have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(Benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide at different dosages in animal models have not been extensively studied. One study showed that a related compound substantially reduced blood glucose levels in mice , suggesting that this compound may have similar effects at certain dosages.
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors , suggesting that this compound may be involved in multiple metabolic pathways.
Transport and Distribution
Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence their distribution within cells and tissues.
Subcellular Localization
The solubility properties of thiazole derivatives may influence their localization within specific compartments or organelles .
属性
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c17-14(20)9-2-1-3-12-13(9)18-16(24-12)19-15(21)8-4-5-10-11(6-8)23-7-22-10/h4-6,9H,1-3,7H2,(H2,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYYOKBNDZMNIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2461221.png)


![4-[2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamido]thiophene-3-carboxamide](/img/structure/B2461225.png)
![methyl 2-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2461227.png)

![2-{[2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2461231.png)
![Sodium 1-[1-(tert-butoxycarbonyl)azetidin-3-yloxy]cyclobutanecarboxylate](/img/structure/B2461232.png)

![2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2461235.png)
![N-benzyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-amine](/img/structure/B2461237.png)
![(11Z)-N-(4-fluorophenyl)-11-[(4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2461239.png)


